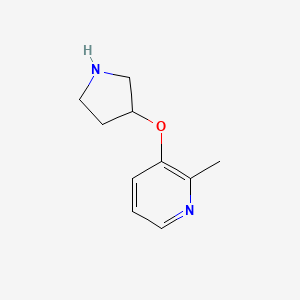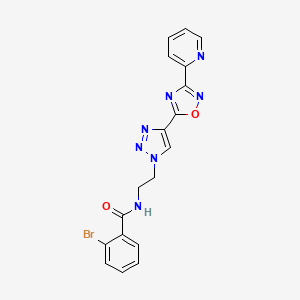
2-bromo-N-(2-(4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The compound’s structure is likely to be planar due to the presence of the aromatic rings. The bromo group is a good leaving group, suggesting that it could undergo substitution reactions. The amide group could participate in hydrogen bonding, which could influence its physical properties and reactivity .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the bromo group could be substituted with other groups, or the compound could participate in reactions involving the pyridine, oxadiazole, or triazole rings .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of the bromo group could make it relatively heavy and possibly increase its boiling point. The presence of the amide group could allow it to form hydrogen bonds, potentially making it more soluble in polar solvents .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activities
Compounds derived from similar structures, such as 1,2,4-triazoles and 1,2,4-oxadiazoles, have been synthesized and evaluated for their antimicrobial activities. These compounds are developed through reactions involving isonicotinic acid hydrazide, carbon disulfide, and ethyl bromide among others. Studies revealed that these synthesized compounds exhibit good to moderate antimicrobial activities against various microbes, indicating their potential as antimicrobial agents (Bayrak et al., 2009).
Anticancer and Anti-5-Lipoxygenase Agents
Research on novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents has shown promising results. These compounds are synthesized via condensation and treatment processes, leading to derivatives that have been screened for cytotoxic and 5-lipoxygenase inhibition activities. Some compounds demonstrated significant activity, suggesting their potential as therapeutic agents in cancer treatment and inflammation control (Rahmouni et al., 2016).
Synthesis and Characterization for Biological Activities
Another area of application involves the synthesis and characterization of 1,3,4-oxadiazole analogs for biological activities. The reaction of specific hydrazides with aromatic aldehydes, followed by further chemical modifications, leads to the creation of compounds that have been tested for antibacterial, antifungal, and anti-inflammatory activities. The results showed that certain synthesized compounds possess remarkable activities, highlighting their potential for development into therapeutic agents (Bhat et al., 2011).
Direcciones Futuras
Propiedades
IUPAC Name |
2-bromo-N-[2-[4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrN7O2/c19-13-6-2-1-5-12(13)17(27)21-9-10-26-11-15(23-25-26)18-22-16(24-28-18)14-7-3-4-8-20-14/h1-8,11H,9-10H2,(H,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMRSEYXZCYJOEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCN2C=C(N=N2)C3=NC(=NO3)C4=CC=CC=N4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrN7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

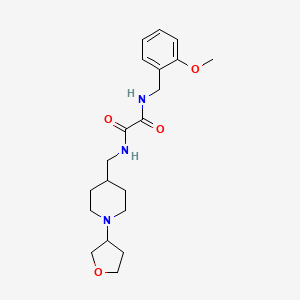
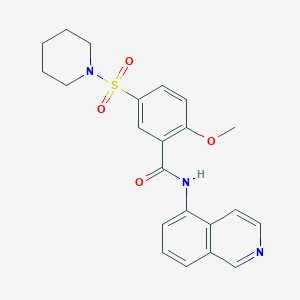
![N-[4-[2-(naphthalene-2-carbonylamino)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2651265.png)
![3-[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2651266.png)


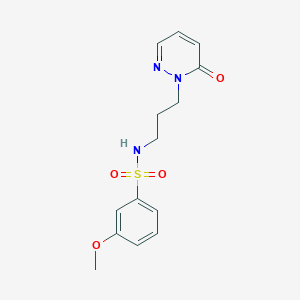
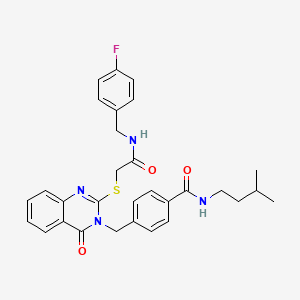
![2-((3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)butanamide](/img/structure/B2651272.png)
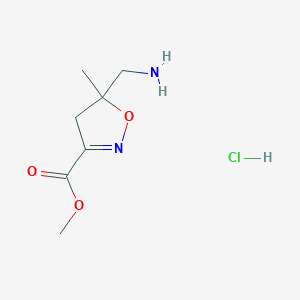
![2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2651277.png)
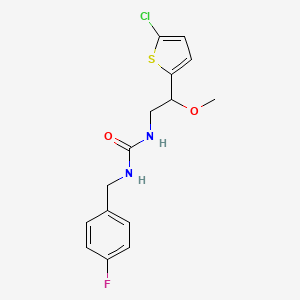
![3-Butan-2-ylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2651281.png)
